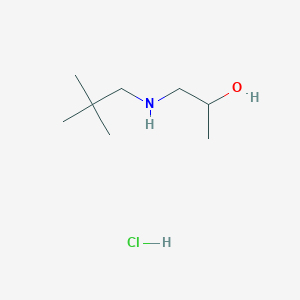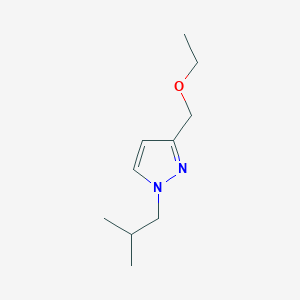![molecular formula C21H25N3O2 B3003148 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320576-25-6](/img/structure/B3003148.png)
6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Electronic Properties
- Structural Analysis : Studies have explored the crystal structures of related anticonvulsant compounds, highlighting the influence of structural features such as the orientation of the phenyl ring and the delocalization of the piperidine nitrogen lone pair on the compound's properties. These findings provide insights into the structural basis of the pharmacological activity of similar compounds (Georges et al., 1989).
Synthesis and Derivatives
Novel Synthesis Methods : Research has been conducted on the synthesis of novel classes of pyridazin-3-one derivatives, providing a general route for creating a wide range of derivatives. These methods have important implications for the development of compounds with potential therapeutic applications (Ibrahim & Behbehani, 2014).
Synthesis of Fused Azines : The synthesis of fused azines from pyridazin-3-one derivatives illustrates the versatility of these compounds in creating complex molecular structures. This is significant for the exploration of new pharmacological agents (Amr et al., 2008).
Production of Hybrid Derivatives : The preparation of pyridine-pyrazole hybrid derivatives and their subsequent screening for antimicrobial and antioxidant activity demonstrates the potential of these compounds in various therapeutic areas (Flefel et al., 2018).
Synthesis of Anticipated Biological Activities : Research into the synthesis of heterocyclic systems from 6-aryl-4-pyrazol-1-yl-pyridazin-3-one has led to the creation of compounds with potential biological activities. This highlights the role of structural modifications in enhancing the biological properties of these compounds (Youssef et al., 2005).
Synthesis of Insecticidal Derivatives : The synthesis of pyridine derivatives and their evaluation as insecticides against cowpea aphid demonstrates the application of these compounds in pest control, reflecting their potential in agricultural sciences (Bakhite et al., 2014).
Synthesis of Analgesic Agents : The development of pyrazolopyridin-3-yl pyridazin-3-ones and their derivatives as analgesic agents exemplifies the potential therapeutic applications of these compounds in pain management (Aggarwal et al., 2020).
Molecular Structure and Characterization
NMR and X-Ray Structural Characterization : Investigations into the molecular structure of diaryl derivatives of pyridazinones using NMR and X-ray analyses have provided detailed insights into the structural characteristics of these compounds. This research is crucial for understanding the molecular basis of their properties and activities (Laihia et al., 2004).
DFT Calculations and Hirshfeld Surface Studies : The use of density functional theory calculations and Hirshfeld surface analyses for the characterization of triazolo[4,3-b]pyridazine derivatives underscores the importance of computational methods in understanding the molecular properties of these compounds (Sallam et al., 2021).
Propriétés
IUPAC Name |
6-cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-4-2-3-5-17(15)14-21(26)23-12-10-18(11-13-23)24-20(25)9-8-19(22-24)16-6-7-16/h2-5,8-9,16,18H,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACVVVWJBSLSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

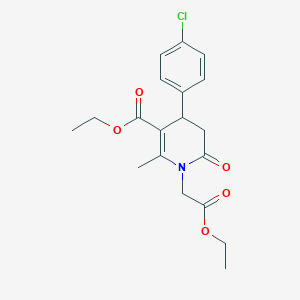
![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
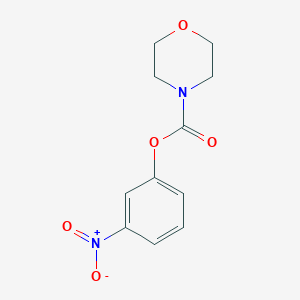
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)
![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)
![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)

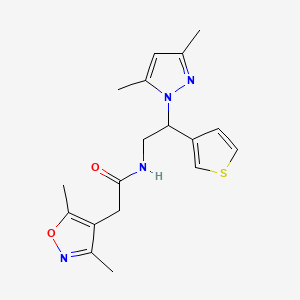
![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)
